5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate
Overview
Description
The compound “5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities on Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis and Characterization : Research has focused on the synthesis and characterization of related pyrazolo and pyridine derivatives. For example, studies have synthesized various pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones and their derivatives, highlighting the reactivity of amino groups in these compounds towards different reagents, leading to a range of derivatives with potential biological activity (Mironovich & Shcherbinin, 2014). Another study involved the synthesis, characterization, and analysis of thieno[2,3-c]pyridine derivatives, providing insights into their molecular structure through X-ray crystallographic analysis and DFT analyses (Çolak et al., 2021).
Reactivity Studies : Investigations into the reactivity of similar pyrazolo and triazine derivatives offer insights into their chemical properties. For instance, the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines revealed new methods for introducing halogen substituents, expanding the utility of these compounds in further chemical transformations (Ivanov et al., 2017).
Properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-17(13(19)21-14(2,3)4)7-9-6-15-16-11(9)10/h6,10H,5,7-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZNTWXVIAYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=C1NN=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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